Meta- vs. Para-Sulfamoyl Substitution: Structural Topology Differentiation
The target compound positions its sulfamoyl linker at the meta (3-) position of the central phenyl ring, in contrast to the para (4-) sulfamoylphenyl configuration found in the majority of literature-reported quinoline-2-carboxamide CA inhibitors, including compounds 5a–5h from Thacker et al. (2019) [1]. This meta-substitution geometry alters the spatial relationship between the quinoline-2-carboxamide and the terminal aryl group, which affects zinc-binding geometry at the CA active site. The para-substituted reference compounds 5h, 5a, and 5b exhibited hCA II Ki values of 33.0 nM, 88.4 nM, and 85.7 nM respectively [1]; however, these values cannot be directly extrapolated to the meta-substituted target compound due to the different exit vector of the sulfamoyl group. Quantitative activity data for the meta-substituted target compound against CA isoforms remain unreported in the primary literature.
| Evidence Dimension | Sulfamoyl substitution position on central phenyl ring |
|---|---|
| Target Compound Data | Meta (3-) sulfamoylphenyl linkage with secondary N-(2-methoxyphenyl) sulfamoyl |
| Comparator Or Baseline | Para (4-) sulfamoylphenyl linkage with primary –SO₂NH₂ (e.g., compounds 5a–5h; Thacker et al. 2019) |
| Quantified Difference | Qualitative topological difference; no direct CA inhibition data available for target compound |
| Conditions | Structural comparison; CA inhibition data from stopped-flow CO₂ hydration assay using recombinant hCA isoforms |
Why This Matters
The meta-substitution pattern precludes direct potency inference from the para-substituted series, meaning procurement decisions must be based on this compound's own assay data rather than class-level extrapolation.
- [1] Thacker PS, Shaikh P, Angeli A, Arifuddin M, Supuran CT. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2019. hCA II Ki range: 33.0–8759 nM; compound 5h Ki = 33.0 nM. View Source
